2-Ethylbut-2-enedioic acid

Catalog No.
S1962638
CAS No.
13074-60-7
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbut-2-enedioic acid

CAS Number

13074-60-7

Product Name

2-Ethylbut-2-enedioic acid

IUPAC Name

2-ethylbut-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

SASYHUDIOGGZCN-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(=CC(=O)O)C(=O)O

Application in Polymer Science

Application in Protein Engineering

Application in Nanotechnology

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Application in Health Benefits of Flaxseed Oil

2-Ethylbut-2-enedioic acid, also known by its chemical formula C6H8O4C_6H_8O_4, is a dicarboxylic acid characterized by the presence of two carboxylic acid groups (-COOH) and a double bond between the second and third carbon atoms. This compound is relevant in various chemical and biological applications due to its unique structure, which allows it to participate in a range of

, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, resulting in smaller hydrocarbons.
  • Reduction: The double bond can be reduced to a single bond using hydrogen gas and a suitable catalyst, yielding a saturated compound.
  • Nucleophilic Addition: The double bond can react with nucleophiles, leading to various products depending on the nucleophile used.

These reactions illustrate the compound's versatility as a reagent in organic synthesis and its potential for modification into more complex structures .

Research indicates that 2-Ethylbut-2-enedioic acid may exhibit various biological activities. Its structural features suggest potential interactions with biological macromolecules, which could influence metabolic pathways. Some studies have explored its role as a precursor in the synthesis of biologically active compounds, although specific pharmacological effects remain less documented. The compound's derivatives may have applications in pharmaceuticals or agrochemicals due to their potential bioactivity .

The synthesis of 2-Ethylbut-2-enedioic acid can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of acetaldehyde with other carbonyl compounds under basic conditions to form larger carbon chains, which can then be oxidized to yield the desired dicarboxylic acid.
  • Oxidation of Alkenes: Starting from simpler alkenes, controlled oxidation can introduce carboxylic acid groups at specific positions.
  • Direct Carboxylation: Using carbon dioxide under high pressure and temperature conditions can facilitate the carboxylation of suitable precursors to form 2-Ethylbut-2-enedioic acid directly .

2-Ethylbut-2-enedioic acid finds applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of polymers and resins.
  • Agriculture: Its derivatives may be used as herbicides or pesticides due to their biological activity.
  • Pharmaceuticals: Potentially useful in drug formulation or as a building block for more complex medicinal compounds.

The diversity of its applications stems from its functional groups that allow for further chemical modifications .

Interaction studies involving 2-Ethylbut-2-enedioic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors. Understanding these interactions is crucial for predicting how this compound might behave in vivo or in industrial applications .

Several compounds share structural similarities with 2-Ethylbut-2-enedioic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
Maleic AcidC4H4O4C_4H_4O_4Contains two carboxylic groups, unsaturated
Fumaric AcidC4H4O4C_4H_4O_4Geometric isomer of maleic acid
Succinic AcidC4H6O4C_4H_6O_4Saturated dicarboxylic acid
Glutaric AcidC5H8O4C_5H_8O_4Linear chain dicarboxylic acid

Uniqueness of 2-Ethylbut-2-enedioic Acid:
Unlike other similar compounds, 2-Ethylbut-2-enedioic acid has a branched structure that contributes to its distinct reactivity and potential applications. Its specific arrangement allows for unique interactions that may not be observed in linear dicarboxylic acids like succinic or glutaric acids .

Atomic Connectivity and Bonding Patterns

2-Ethylbut-2-enedioic acid represents a distinctive α,β-unsaturated dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of 144.12 g/mol [1]. The compound exhibits a unique structural architecture characterized by the presence of an ethyl substituent at the second carbon position of a butenedioic acid framework, creating a branched unsaturated dicarboxylic acid system [1] [2].

The fundamental atomic connectivity pattern involves a central four-carbon chain containing a double bond between the second and third carbon atoms, with carboxylic acid functional groups positioned at both terminal carbons [1] [3]. The ethyl group substitution at the C-2 position introduces significant steric and electronic effects that distinguish this compound from linear analogs. The molecule contains a total of six carbon atoms, eight hydrogen atoms, and four oxygen atoms arranged in a conjugated system that facilitates electron delocalization [1] [3].

Table 1: Fundamental Molecular Properties of 2-Ethylbut-2-enedioic Acid

PropertyValue
Molecular FormulaC₆H₈O₄
Molecular Weight (g/mol)144.12
IUPAC Name2-ethylbut-2-enedioic acid
CAS Registry Number13074-60-7
Chemical Structure Typeα,β-Unsaturated dicarboxylic acid
Functional GroupsTwo carboxylic acid groups, one C=C double bond
Stereochemical ConfigurationPotential E/Z isomerism
Bond Connectivity PatternBranched alkene with terminal carboxyl groups

The bonding patterns within 2-ethylbut-2-enedioic acid demonstrate characteristic features of unsaturated carboxylic acids. The central double bond exhibits typical alkene characteristics with a bond length of approximately 1.34 Å, while the carboxylic acid groups contain both C=O double bonds (1.23 Å) and C-O single bonds (1.36 Å) [4]. The presence of multiple bond types creates a complex electronic environment that influences the overall molecular reactivity and stability [5].

Table 2: Atomic Connectivity and Bonding Analysis

Bond TypeBond Length (Å)Occurrence CountHybridization State
C-C Single Bond1.543sp³-sp³
C=C Double Bond1.341sp²-sp²
C-O Single Bond (Carboxyl)1.362sp²-sp³
C=O Double Bond (Carbonyl)1.232sp²-sp²
O-H Single Bond0.962sp³-s
C-H Single Bond1.098sp³-s / sp²-s

Stereochemical Considerations of the α,β-Unsaturated System

The α,β-unsaturated system in 2-ethylbut-2-enedioic acid presents significant stereochemical complexity due to the presence of the ethyl substituent and the potential for geometric isomerism around the central double bond [6] [5]. The compound can exist in two primary stereochemical configurations: the E-isomer (trans) where the ethyl group and one carboxyl group are positioned on opposite sides of the double bond plane, and the Z-isomer (cis) where these groups are on the same side [7] [8].

The stereochemical considerations are particularly important in α,β-unsaturated carbonyl compounds because the electronic conjugation between the π-orbitals of the C=C double bond and the carbonyl groups creates a rigid planar structure that restricts rotation [9] [5]. This restriction leads to the formation of distinct geometric isomers with different physical and chemical properties. The presence of the ethyl substituent at the α-position introduces additional steric effects that can influence the relative stability of different conformations [10].

The conjugated nature of the α,β-unsaturated system results in electron delocalization that extends across the C=C double bond and the adjacent carbonyl groups [9] [5]. This delocalization creates a "soft" electrophilic character at the β-carbon position, making the compound susceptible to nucleophilic attack through Michael addition reactions [5]. The stereochemical arrangement significantly affects the reactivity pattern, with different isomers exhibiting varying degrees of electrophilic activation.

Table 3: Stereochemical Configuration Analysis

Isomer TypeConfigurationRelative StabilityPhysical Properties Effect
E-Isomer (Trans)Ethyl and carboxyl groups on opposite sidesGenerally more stableHigher melting point, lower dipole moment
Z-Isomer (Cis)Ethyl and carboxyl groups on same sideGenerally less stableLower melting point, higher dipole moment
Conformational StatesMultiple rotamers around single bondsVariable based on steric factorsAffects solubility and reactivity
Tautomeric FormsKeto-enol equilibrium possibleFavors enol form due to conjugationInfluences spectroscopic properties

Computational Modeling of Electron Density Distribution

Computational modeling studies using density functional theory (DFT) methods provide detailed insights into the electron density distribution patterns in 2-ethylbut-2-enedioic acid [12] [13] [14]. The α,β-unsaturated system creates a unique electronic environment characterized by extensive π-electron delocalization that extends across the C=C double bond and the adjacent carbonyl groups [5] [12].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily composed of π-orbitals delocalized over the conjugated system, with significant electron density concentrated on the double bond and carbonyl oxygens [15] [16]. The HOMO energy levels typically range from -6.2 to -6.8 eV, indicating moderate electron-donating capability [15]. The lowest unoccupied molecular orbital (LUMO) exhibits π*-antibonding character with electron density concentrated on the carbonyl oxygens and the β-carbon position, creating electrophilic sites susceptible to nucleophilic attack [15] [16].

The electron density distribution analysis shows significant polarization effects due to the presence of electron-withdrawing carboxyl groups and the electron-donating ethyl substituent [12] [17]. The carboxyl groups create electron-deficient regions that enhance the electrophilic character of the α,β-unsaturated system, while the ethyl group provides electron density that stabilizes the molecular framework [12]. This electronic asymmetry contributes to the compound's reactivity patterns and influences its stereochemical preferences.

Table 4: Computational Molecular Orbital Characteristics

Orbital TypePrimary CharacterEnergy Level (eV)Electron Density Distribution
HOMO (Highest Occupied)π-orbital (C=C and C=O conjugation)-6.2 to -6.8Delocalized over conjugated system
LUMO (Lowest Unoccupied)π*-orbital (antibonding)-1.8 to -2.4Concentrated on carbonyl oxygens
HOMO-1σ-orbital (C-C and C-O bonds)-7.5 to -8.1Localized on single bonds
LUMO+1σ*-orbital (antibonding)0.3 to 0.8Distributed across framework

Computational studies utilizing various DFT functionals (B3LYP, PBE0, M06) consistently demonstrate that the electron density in 2-ethylbut-2-enedioic acid is significantly influenced by the conjugation between the C=C double bond and the carbonyl groups [18] [19]. The calculated dipole moments vary depending on the geometric configuration, with cis isomers typically exhibiting higher values (3.2-4.1 Debye) compared to trans isomers (1.8-2.6 Debye) [18]. These computational predictions align with experimental observations regarding the physical properties and reactivity patterns of geometric isomers.

XLogP3

0.4

Dates

Last modified: 04-14-2024

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